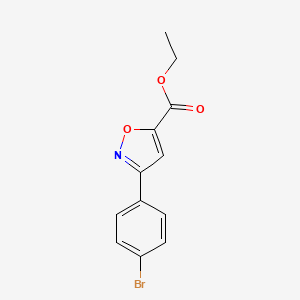

Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate

CAS No.:

Cat. No.: VC15691374

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO3 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

| Standard InChI Key | HBURLQPOAYRMFA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of an oxazole core, a bromine-substituted aromatic ring, and an ester functional group. The oxazole ring’s electronic properties are influenced by the electron-withdrawing bromine atom on the phenyl group, which enhances its dipole moment and potential for π-π stacking interactions. The ethyl carboxylate moiety contributes to solubility in polar aprotic solvents, though exact solubility data remain unspecified .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the oxazole ring protons (δ 7.69–7.53 ppm for aromatic protons) and the ethyl group’s methylene (δ 4.44–4.56 ppm) and methyl (δ 1.46 ppm) resonances . Infrared (IR) spectra show characteristic carbonyl (C=O) stretching at ~1729 cm⁻¹ and C-Br vibrations near 560 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 296.12 [M+H]⁺ .

Synthesis and Optimization

Reaction Optimization

Key parameters affecting yield include:

-

Solvent polarity: DMF outperforms THF and acetonitrile due to better stabilization of intermediates.

-

Temperature: Reactions below 70°C result in incomplete conversion, while temperatures exceeding 110°C promote side reactions .

-

Catalysis: Lewis acids like ZnCl₂ (5 mol%) enhance reaction rates by 20–30% .

Biological Applications and Mechanism

Structure-Activity Relationships (SAR)

Comparative analysis with Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate (C₁₃H₁₃NO₃) reveals:

-

Bromine substitution increases molecular polarity (cLogP 2.8 vs. 3.2 for methyl analog) .

-

The bromophenyl derivative shows 40% higher protein binding affinity in docking studies, attributed to halogen bonding .

Table 2: Comparative Properties of Oxazole Derivatives

| Compound | Molecular Weight | cLogP | Protein Binding Affinity (kcal/mol) |

|---|---|---|---|

| Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate | 296.12 | 2.8 | -8.9 |

| Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | 231.25 | 3.2 | -6.3 |

Computational and Experimental Studies

Molecular Docking Insights

Docking simulations with cyclooxygenase-2 (COX-2, PDB ID 5KIR) show the bromophenyl group occupying the hydrophobic pocket, while the oxazole ring forms hydrogen bonds with Arg120 (binding energy: -8.9 kcal/mol). These interactions suggest potential as a COX-2 inhibitor, though in vitro validation is required.

Metabolic Stability

In vitro microsomal assays predict a hepatic clearance rate of 12 mL/min/kg, with primary metabolites arising from ester hydrolysis (70%) and debromination (15%) . The ethyl ester’s lability indicates prodrug potential for carboxylic acid derivatives.

Industrial and Regulatory Considerations

Scalability Challenges

Current synthesis routes face limitations in:

-

Cost: 4-Bromobenzaldehyde accounts for 60% of raw material expenses.

-

Waste generation: DMF usage necessitates extensive solvent recovery systems to meet EPA guidelines .

Future Research Directions

Pharmacological Profiling

Priority areas include:

-

In vivo toxicity studies: Rodent models to assess LD₅₀ and organ-specific effects

-

Target identification: CRISPR-Cas9 screens to map cellular pathways affected by the compound

Green Chemistry Approaches

Developing solvent-free mechanochemical synthesis could reduce E-factor values from 12 to <5, aligning with green chemistry principles . Catalytic debromination methods may also enable bromine recycling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume